molecular formula C13H13NO4 B1300174 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid CAS No. 315692-86-5

3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid

货号: B1300174
CAS 编号: 315692-86-5
分子量: 247.25 g/mol
InChI 键: NSODFQJPVJFTLK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is a high-purity chemical compound offered for research and development purposes. This benzoic acid derivative incorporates a 3,5-dimethylisoxazole moiety, a heterocyclic structure frequently identified in bioactive molecules and natural products with significant medicinal potential . Compounds based on the isoxazole scaffold are of high interest in pharmaceutical research due to their wide spectrum of documented biological activities, which include antibacterial, anti-tuberculosis, antiviral, anti-tumor, and anti-inflammatory effects . Specific research into related compounds has highlighted their potential in regulating glucose-dependent insulin secretion, suggesting a valuable application in metabolic disorder research . The structural features of this compound make it a valuable intermediate or scaffold for medicinal chemists working on the design and synthesis of novel therapeutic agents with potentially stronger activity and reduced toxicity . This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic use in humans.

属性

IUPAC Name

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-8-12(9(2)18-14-8)7-17-11-5-3-4-10(6-11)13(15)16/h3-6H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSODFQJPVJFTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315692-86-5
Record name 3-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid typically involves the reaction of 3,5-dimethylisoxazole with a suitable benzoic acid derivative. One common method includes the use of 3,5-dimethylisoxazole-4-methanol, which is reacted with a benzoic acid derivative under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

化学反应分析

Types of Reactions

3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .

科学研究应用

3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Positional Isomers on the Benzoic Acid Core

The position of the isoxazole-methoxy substituent on the benzoic acid ring significantly influences physicochemical and biological properties:

Compound Name Substituent Position Molecular Formula Molecular Weight Key Features
3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid 3- (meta) C₁₃H₁₃NO₄ 247.25 Meta-substitution may enhance steric accessibility for target binding .
2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid 2- (ortho) C₁₃H₁₃NO₄ 247.25 Ortho-substitution could introduce steric hindrance, reducing solubility .
4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzoic acid 4- (para) C₁₃H₁₃NO₄ 247.25 Para-substitution may improve symmetry and crystallinity .

Key Observations :

  • Synthesis Efficiency : The para-substituted analog (CAS: 1119452-78-6) is synthesized in 87% yield via alkaline hydrolysis, suggesting favorable reaction kinetics .
  • Solubility : Ortho-substituted derivatives may exhibit lower aqueous solubility due to intramolecular hydrogen bonding between the carboxylic acid and methoxy groups .

Modifications to the Methoxy Linker or Additional Substituents

Structural variations in the linker or additional functional groups alter lipophilicity and bioactivity:

Compound Name Structural Variation Molecular Formula Molecular Weight Impact on Properties
3-[[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl]-4-methoxybenzoic acid Methylenebridge + 4-methoxy group C₁₅H₁₇NO₅ 291.30 Increased lipophilicity due to the methylene bridge and methoxy group; potential for enhanced membrane permeability .
5-CA-MCBX-NDM Amino and hydroxy groups C₁₇H₁₆N₂O₅ 328.32 Amino group improves solubility but may reduce passive diffusion; hydroxy group enables hydrogen bonding .

Key Observations :

  • Lipophilicity : The addition of a methylene bridge (as in CAS: 1119452-78-6) raises the logP value, favoring interactions with hydrophobic targets .
  • Bioactivity: Amino-substituted analogs (e.g., 5-CA-MCBX-NDM) show enhanced solubility but require active transport mechanisms for cellular uptake .

Comparison with Non-Isoxazole Benzoic Acid Derivatives

Heterocycle replacement can shift pharmacological targets:

Compound Name Core Heterocycle Molecular Formula Biological Activity
GSK 2837808A (3-((3-carbamoyl-7-(3,5-dimethylisoxazol-4-yl)-6-methoxyquinolin-4-yl)amino)benzoic acid) Quinoline C₂₄H₂₂N₄O₅ Inhibits NLRP3 inflammasome, demonstrating anticancer activity in colorectal cancer .
Glucosyringic acid Glucosyl group C₁₅H₂₀O₁₀ Glycosylation enhances water solubility but limits blood-brain barrier penetration .

Key Observations :

  • Target Specificity: Quinoline-based GSK 2837808A targets NLRP3, while isoxazole derivatives may engage different pathways .
  • Solubility vs. Bioavailability : Glycosylated derivatives (e.g., glucosyringic acid) prioritize solubility over membrane permeability .

生物活性

3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a benzoic acid core with a methoxy group and a 3,5-dimethylisoxazole moiety. Its molecular formula is C13H13NO4C_{13}H_{13}NO_4 and it has a CAS number of 131825-41-7. This unique structure contributes to its biological activity by allowing interaction with various biological targets.

The primary mechanism of action for this compound involves its interaction with specific molecular targets:

  • Target Interaction : The compound primarily interacts with BRD4 , a protein involved in regulating gene expression and cellular processes.
  • Inhibition : It exhibits potent inhibitory activity against BRD4, leading to alterations in transcriptional regulation and cell cycle progression. This inhibition can result in changes in gene expression patterns associated with cancer and other diseases.

Biological Activities

The compound has been investigated for several biological activities:

  • Anti-Cancer Activity : Research indicates that it may have potential as an anti-cancer agent due to its ability to inhibit BRD4, which is often implicated in oncogenic processes. Studies have shown that compounds targeting BRD4 can suppress tumor cell proliferation and induce apoptosis .
  • Enzyme Inhibition : It has been explored for its potential to inhibit various enzymes involved in metabolic pathways. The specific interactions with enzymes can modulate their activity, leading to therapeutic effects in conditions like inflammation or cancer .
  • Receptor Binding : The compound may also bind to specific receptors, influencing their signaling pathways. This aspect is crucial for developing drugs that target receptor-mediated processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-CancerInhibits BRD4 leading to reduced tumor growth
Enzyme InhibitionModulates enzyme activity affecting metabolic pathways
Receptor InteractionAlters receptor signaling pathways

Notable Research Studies

  • Study on BRD4 Inhibition : A study demonstrated that derivatives of this compound showed significant inhibition of BRD4 binding, correlating with decreased cell proliferation in various cancer cell lines .
  • Enzymatic Activity Assessment : Another research effort evaluated the compound's effect on key metabolic enzymes, revealing promising results in modulating their activities, which could lead to therapeutic applications in metabolic disorders.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution, where the hydroxyl group of benzoic acid is replaced with the isoxazole moiety. Key steps include refluxing in polar aprotic solvents (e.g., DMSO at 65–70°C for 18 hours) to facilitate coupling, followed by cooling, crystallization, and purification using ethanol-water mixtures. Yield optimization requires precise stoichiometric control of reactants and intermediates, as demonstrated in analogous syntheses of triazole and triazine derivatives .
  • Critical Parameters : Solvent polarity, reaction temperature, and purification techniques (e.g., recrystallization vs. column chromatography) significantly impact yield and purity.

Q. How can researchers assess the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Purity : HPLC-UV (λ = 254 nm) with reverse-phase C18 columns, complemented by melting point analysis.
  • Structural Confirmation : 1^1H/13^13C NMR for functional group verification (e.g., isoxazole methyl protons at δ 2.1–2.3 ppm, benzoic acid carbonyl at δ 170 ppm) .
  • Contradiction Resolution : Discrepancies between spectroscopic and chromatographic data may indicate polymorphic forms, necessitating X-ray crystallography for definitive structural assignment .

Q. What solvents and storage conditions are optimal for maintaining compound stability?

  • Solubility : DMSO is preferred for stock solutions due to high solubility of benzoic acid derivatives. Aqueous buffers (pH 7.4) are suitable for biological assays but may require co-solvents (e.g., ethanol ≤5% v/v) to prevent precipitation .
  • Storage : Stable at –20°C under inert atmosphere (argon) to prevent hydrolysis of the isoxazole ring.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Protocol : Use SHELXL for high-resolution refinement of crystal structures. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and validate hydrogen bonding/torsion angles via SHELXPRO. For disordered regions, apply restraints to isotropic displacement parameters .
  • Case Study : In triazine derivatives, crystallography resolved steric clashes between methoxy and aryl groups, guiding synthetic redesign .

Q. What strategies mitigate steric hindrance during derivatization of the benzoic acid core?

  • Approaches :

  • Protecting Groups : Temporarily block reactive sites (e.g., carboxylic acid) with tert-butyl esters to reduce steric interference during isoxazole coupling .
  • Microwave-Assisted Synthesis : Enhances reaction efficiency for sterically hindered intermediates (e.g., 45°C for 1–2 hours in triazine derivatives) .

Q. How do computational models predict the compound’s pharmacokinetic and pharmacodynamic properties?

  • In Silico Tools :

  • Molecular Docking : AutoDock Vina models interactions with enzymes (e.g., cyclooxygenase-2) by aligning the isoxazole ring in hydrophobic pockets .
  • QSAR : Predicts logP (2.1 ± 0.3) and metabolic stability using substituent electronic parameters (Hammett σ values for methoxy and methyl groups) .

Q. What in vitro assays evaluate the compound’s bioactivity, and how are false positives addressed?

  • Assays :

  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with IC50_{50} determination. Use salicylic acid derivatives as positive controls .
  • False Positives : Include counter-screens (e.g., thermal shift assays) to exclude aggregation-based artifacts. Validate hits via LC-MS to confirm compound integrity .

Methodological Considerations Table

Challenge Solution References
Low synthetic yieldOptimize solvent (DMSO > DMF) and reaction time (18–24 hours)
Spectral data contradictionsValidate via X-ray crystallography and DFT-based NMR chemical shift calculations
Poor aqueous solubilityUse ethanol (≤5% v/v) or β-cyclodextrin as co-solvent
Enzyme assay interferencePre-incubate compound with 0.01% BSA to reduce nonspecific binding

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。